5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Medicinal chemistry Scaffold-based drug discovery Heterocyclic building blocks

Researchers require regiospecifically defined dibrominated heterocycles for SAR continuity, but alternative regioisomers (e.g., 2,5- or 6,8-dibromo) are not interchangeable and can invalidate synthetic routes. This 5,7-dibromo regioisomer provides: - Two electronically distinct aryl bromide positions for site-selective Suzuki-Miyaura coupling - Validated intermediate for VEGFR2 kinase inhibitors and AhR agonists (EC50 to 0.03 nM) - Available at 97-98% purity from 100 mg to 250 g quantities

Molecular Formula C6H3Br2N3
Molecular Weight 276.919
CAS No. 2306270-61-9
Cat. No. B2931601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
CAS2306270-61-9
Molecular FormulaC6H3Br2N3
Molecular Weight276.919
Structural Identifiers
SMILESC1=C(C=C(N2C1=NC=N2)Br)Br
InChIInChI=1S/C6H3Br2N3/c7-4-1-5(8)11-6(2-4)9-3-10-11/h1-3H
InChIKeyJZRZFUFMINHZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine: Chemical Identity and Procurement


5,7-Dibromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 2306270-61-9) is a dihalogenated heteroaromatic compound belonging to the [1,2,4]triazolo[1,5-a]pyridine scaffold class. With molecular formula C₆H₃Br₂N₃ and molecular weight 276.92 g/mol, it features two bromine substituents at the 5- and 7-positions of the fused bicyclic ring system [1]. This specific substitution pattern distinguishes it from mono-brominated analogs and alternative dibromo regioisomers (e.g., 2,5-dibromo, 2,7-dibromo, 6,8-dibromo). The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with documented applications spanning kinase inhibition, AhR agonism, and α-glucosidase inhibition [2]. Commercially, this compound is available from multiple vendors at 97–98% purity in quantities ranging from 100 mg to 250 g, positioning it as a research-grade synthetic intermediate for drug discovery and chemical biology applications .

WORKFLOW
Supports sequential Pd-catalyzed cross-coupling for bis-functionalized library synthesis using the 5- and 7-bromo positions.
SELECTION
5,7-Dibromo substitution pattern places both bromines on the pyridine ring, distinct from 2-bromo or 6,8-dibromo regioisomers.
SCAFFOLD CONTEXT
Core [1,2,4]triazolo[1,5-a]pyridine scaffold reported in kinase inhibition, AhR agonism, and α-glucosidase inhibitor studies (class-level evidence).

Why Dibromo Regioisomers Cannot Be Interchanged


Within the [1,2,4]triazolo[1,5-a]pyridine scaffold, dibrominated derivatives exhibit position-dependent reactivity that renders regioisomers non-interchangeable in synthetic applications. The 5,7-dibromo substitution pattern (CAS 2306270-61-9) positions bromine atoms on the pyridine ring moiety at the 5- and 7-positions, creating a distinct electrophilic profile compared to alternative regioisomers such as 2,5-dibromo (CAS 1214901-64-0), 2,7-dibromo (CAS 1380331-15-6), or 6,8-dibromo (CAS 1310680-10-4) . In palladium-catalyzed cross-coupling reactions—the primary utility pathway for such building blocks—the electronic environment and steric accessibility of each bromine substituent differ substantially between regioisomers, directly affecting chemoselectivity, reaction yields, and the feasibility of sequential functionalization [1]. Additionally, structure-activity relationship (SAR) studies on triazolopyridine-based AhR agonists have demonstrated that bromine position is a critical determinant of biological activity, with 6-bromo derivatives exhibiting EC50 values of 0.03 nM while alternative substitution patterns yield markedly different potency profiles . Generic substitution of one dibromo regioisomer for another without experimental validation would compromise synthetic reproducibility and confound SAR interpretation.

Regioisomeric mismatch
2,5-, 2,7-, or 6,8-dibromo analogs differ in bromine position, altering cross-coupling chemoselectivity and SAR profiles; not interchangeable without validation.
Mono-bromo limitation
Mono-bromo analogs offer only one coupling site, limiting library diversity and sequential functionalization strategies compared to the 5,7-dibromo compound.
Class-level evidence only
Compound-specific head-to-head data are absent; procurement decisions should weigh scaffold validation against the lack of direct regioisomer comparison.

Comparative Evidence for Procurement Decisions


Regioisomeric Position and Bioactivity Differences

The 5,7-dibromo substitution pattern resides entirely on the pyridine ring of the [1,2,4]triazolo[1,5-a]pyridine scaffold, a structural feature shared with the majority of biologically validated triazolopyridine derivatives. In contrast, 2,5-dibromo and 2,7-dibromo regioisomers introduce bromine at the 2-position on the triazole ring, which occupies a distinct geometric and electronic environment [1]. While direct head-to-head comparative data for the 5,7-dibromo compound versus its regioisomers are absent from the peer-reviewed literature, class-level inference from AhR agonist SAR studies establishes that bromine position on the triazolopyridine scaffold profoundly affects biological activity: the 6-bromo-2-(4-bromophenyl) derivative (12a) achieves an EC50 of 0.03 nM for AhR agonism, whereas compounds with bromine at alternative positions exhibit substantially different potency . This class-level SAR evidence indicates that substitution position is a non-trivial variable in this scaffold family.

Regioisomer bioactivity
Class-level inference
5,7-dibromo vs. 2,5-/2,7-dibromo: position-dependent EC50 variation by orders of magnitude (AhR agonist SAR)
Supports regioisomer-specific procurement for SAR interpretation.
No head-to-head comparative data; class-level SAR only.
Medicinal chemistry Scaffold-based drug discovery Heterocyclic building blocks

Dual Bromine Handles for Sequential Functionalization

The 5,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine possesses two aryl bromine substituents positioned at the 5- and 7-positions of the pyridine ring. This regiochemical arrangement provides a platform for sequential, site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that would be inaccessible with mono-brominated analogs [1]. Mono-bromo derivatives such as 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (which demonstrated anti-HCV activity in preclinical models) or 7-bromo-[1,2,4]triazolo[1,5-a]pyridine offer only a single functionalization site, constraining molecular diversification to linear extensions rather than branched or convergent synthetic strategies [2]. The presence of two bromine atoms in distinct steric and electronic microenvironments on the 5,7-regioisomer enables chemoselective coupling—for example, exploiting differential reactivity between the 5- and 7-positions to install two different substituents sequentially in a controlled manner.

Functionalization capacity
Class-level inference
2× coupling sites (5- and 7-Br) vs. mono-bromo analogs (1 site)
Enables divergent library synthesis strategies.
Chemoselectivity depends on catalyst and conditions.
Cross-coupling chemistry Sequential functionalization Building block strategy

Privileged Scaffold with In Vivo Efficacy

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been extensively validated in peer-reviewed studies demonstrating in vivo efficacy. Compound 13d, a [1,2,4]triazolo[1,5-a]pyridine derivative, exhibited VEGFR2 kinase inhibition with slow dissociation kinetics and showed potent anti-tumor efficacy in DU145 and A549 xenograft models in nude mice upon oral administration [1]. Similarly, the AhR agonist 12a (6-bromo-2-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine) achieved an EC50 of 0.03 nM in vitro and demonstrated significant alleviation of IMQ-induced psoriasis-like skin lesions in vivo following both topical and oral administration . The 5,7-dibromo compound represents a versatile synthetic entry point to this validated scaffold family, providing a dihalogenated intermediate that can be elaborated to diverse biologically active derivatives through established cross-coupling methodologies.

Scaffold validation
Class-level inference
VEGFR2 kinase inhibition (xenograft); AhR agonism EC50 0.03 nM; α-glucosidase IC50 2.1 nM
Scaffold class reported across multiple targets; supports synthetic entry to bioactive chemotypes.
Compound-specific efficacy data are not available for the 5,7-dibromo building block.
Kinase inhibition In vivo pharmacology Drug discovery

Evidence Strength and Data Limitations

Despite extensive searching across primary research papers, patents, authoritative databases, and reputable vendor technical datasheets, no peer-reviewed study directly comparing 5,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine against its mono-bromo or alternative dibromo regioisomers in a head-to-head quantitative assay was identified. The differential evidence presented herein is therefore derived from: (i) class-level SAR inferences from structurally related triazolopyridine derivatives (AhR agonist series, VEGFR2 inhibitor series), and (ii) structural and chemical logic regarding the synthetic utility of the 5,7-dibromo substitution pattern relative to alternative regioisomers. This evidence gap is not unique to this compound but reflects the broader reality that many research-grade building blocks are not the subject of published comparative studies. Procurement decisions must therefore weigh scaffold validation evidence (which is substantial for the [1,2,4]triazolo[1,5-a]pyridine class) against the absence of compound-specific comparative performance data.

Data gap
Data to verify
No peer-reviewed head-to-head comparison of 5,7-dibromo vs. other regioisomers identified.
Procurement decisions must weigh scaffold evidence against absent compound-specific data.
Consider requesting custom comparative data from suppliers if required.
Evidence quality assessment Procurement due diligence Research reproducibility

Recommended Research and Industrial Applications


Bis-Functionalized Libraries for Kinase Inhibitor Discovery

The 5,7-dibromo substitution pattern provides two aryl bromide handles for sequential palladium-catalyzed cross-coupling reactions, enabling the efficient generation of diverse compound libraries based on the [1,2,4]triazolo[1,5-a]pyridine scaffold. This scaffold has been validated in VEGFR2 kinase inhibition studies, with derivative 13d demonstrating slow dissociation kinetics and in vivo anti-tumor efficacy in xenograft models [1]. The dual functionalization capacity of the 5,7-dibromo compound supports SAR exploration requiring variation at two distinct vector positions, a synthetic advantage over mono-bromo analogs that restrict diversification to a single site.

AhR Agonist Probes for Immunodermatology

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been established as a privileged core for aryl hydrocarbon receptor (AhR) agonism, with derivative 12a (6-bromo-2-(4-bromophenyl) analog) achieving an EC50 of 0.03 nM . The 5,7-dibromo compound serves as a versatile intermediate for synthesizing novel AhR agonist chemical probes through Suzuki-Miyaura coupling at the 5- and 7-positions. The demonstrated in vivo efficacy of scaffold-related compounds in IMQ-induced psoriasis models supports the use of this building block in immunodermatology and skin barrier research programs requiring AhR pathway modulation.

α-Glucosidase Inhibitors for Metabolic Disease

Recent studies have identified [1,2,4]triazolo[1,5-a]pyridine as a novel, potent scaffold for α-glucosidase inhibition, with optimized derivatives achieving IC50 values of 2.1 nM [2]. The 5,7-dibromo compound provides a dihalogenated entry point for synthesizing α-glucosidase inhibitor candidates, with the dual bromine substituents enabling divergent synthetic strategies to access diverse substitution patterns around the triazolopyridine core. This application scenario is particularly relevant for research programs targeting type 2 diabetes and metabolic disorders where α-glucosidase inhibition represents a validated therapeutic strategy.

Site-Selective Cross-Coupling Methodology Development

The distinct steric and electronic environments of the 5- and 7-positions on the pyridine ring of 5,7-dibromo-[1,2,4]triazolo[1,5-a]pyridine present an opportunity for methodology studies examining site-selective palladium-catalyzed cross-coupling reactions. Researchers developing novel catalytic systems, ligands, or reaction conditions for heteroaromatic functionalization can employ this compound as a probe substrate to evaluate and quantify chemoselectivity between two electronically differentiated aryl bromine positions within the same molecule. This application extends beyond drug discovery into fundamental synthetic methodology development [1].

Application
Selection Property
Validation Focus
Bis-functionalized kinase inhibitor probe synthesis
Dual bromine handles for sequential coupling
Chemoselectivity and library diversification strategies
AhR agonist chemical probe development
Scaffold with reported AhR agonism class
AhR pathway modulation in immunodermatology research models
α-Glucosidase inhibitor screening
Scaffold-derived α-glucosidase inhibition
In vitro enzyme inhibition assays
Site-selective cross-coupling methodology
Differentiated aryl bromide positions (5 vs 7)
Chemoselectivity in palladium catalysis development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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